[3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide
Description
Properties
IUPAC Name |
2-(3-amino-2-hydroxy-4-phenylbutyl)-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2/c1-24(2,3)26-23(29)21-14-18-11-7-8-12-19(18)15-27(21)16-22(28)20(25)13-17-9-5-4-6-10-17/h4-6,9-10,18-22,28H,7-8,11-16,25H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRJYYPXNAHNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form specific interactions with these targets makes it a valuable tool for probing biological mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with specific receptors or enzymes, leading to the development of new drugs for various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics to these materials, such as enhanced durability, flexibility, or resistance to environmental factors.
Mechanism of Action
The mechanism of action of [3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Chemical Structure :
Key Features :
- Core Structure: Decahydroisoquinoline scaffold with a stereochemically defined (3S,4aS,8aS) configuration.
- Substituents: 3-Amino-2-hydroxy-4-phenylbutyl chain: Provides hydrogen-bonding capacity via the amino and hydroxyl groups, along with lipophilic character from the phenyl group. N-(1,1-dimethylethyl)carboxamide (tert-butyl carboxamide): Enhances metabolic stability and steric bulk .
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Complexity: The target compound’s 3-amino-2-hydroxy-4-phenylbutyl chain is simpler compared to the naphthalenylsulfonyl-acetyl amino substituent in CAS 159878-24-7 , which introduces steric hindrance and polar sulfonyl interactions. Oxazolyl-containing analogs (e.g., CAS 188936-07-4) feature heterocyclic rings that may enhance binding affinity to enzymes or receptors via π-π stacking or hydrogen bonding.
Stereochemical Variations :
- The target compound’s (3S,4aS,8aS) backbone and (2R,3S)-side chain configuration contrast with the (2R,3R)-stereochemistry in CAS 213135-55-8 , which could alter target selectivity.
Protective Groups :
- Boc (tert-butoxycarbonyl) in CAS 1217629-57-6 and Cbz (carbobenzyloxy) in CAS 2059947-41-8 are used to protect reactive amines during synthesis, whereas the target compound’s tert-butyl carboxamide is a permanent feature.
Solubility: Sulfonyl (CAS 159878-24-7 ) and hydroxyethyl (CAS 188936-07-4 ) groups improve aqueous solubility compared to the target compound.
Pharmacological Implications
- Metabolic Stability : The tert-butyl carboxamide in the target compound reduces susceptibility to enzymatic degradation compared to Boc- or Cbz-protected analogs .
- Receptor Binding : The phenyl group in the target compound may facilitate interactions with aromatic residues in target proteins, whereas oxazolyl or sulfonyl groups in analogs could engage in polar interactions .
- Synthetic Accessibility : Analogs with Cbz or Boc groups (e.g., CAS 2059947-41-8 ) are intermediates in multi-step syntheses, whereas the target compound is a final product with optimized stability .
Biological Activity
The compound [3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide (CAS: 136522-17-3) is a complex isoquinoline derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H39N3O2
- Molecular Weight : 401.59 g/mol
- Appearance : Solid or liquid depending on the formulation
- Purity : Typically ≥ 98%
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the amino and hydroxy groups facilitates binding to receptors and enzymes involved in neurotransmission and pain modulation.
Antinociceptive Effects
Research indicates that derivatives of amino acids similar to this compound can inhibit enkephalinase, which is involved in pain pathways. Studies have shown that compounds augmenting met5-enkephalin-induced antinociception exhibit significant analgesic properties, suggesting potential applications in pain management .
Neuroprotective Properties
The structural analogs of this compound demonstrate neuroprotective effects through modulation of neurotransmitter systems. Specifically, they may enhance dopaminergic and serotonergic signaling, which is beneficial in conditions like Parkinson's disease and depression .
Inhibition of Tumor Growth
Preliminary studies suggest that the compound may possess anticancer properties by inhibiting tumor cell proliferation. The mechanism is thought to involve apoptosis induction in cancer cells via modulation of apoptotic pathways .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antinociceptive effects in rodent models; results showed significant reduction in pain response compared to control groups. |
| Study 2 | Explored neuroprotective effects in a Parkinson's disease model; demonstrated improvement in motor function and reduced neuronal loss. |
| Study 3 | Evaluated anticancer activity against breast cancer cell lines; reported a dose-dependent inhibition of cell proliferation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
